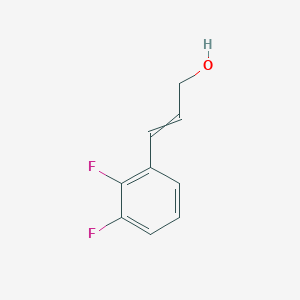
Sodiumoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El oleato de sodio es la sal sódica del ácido oleico, un ácido graso monoinsaturado. Se utiliza comúnmente como un surfactante aniónico y emulsionante en diversas aplicaciones industriales y comerciales, incluidos jabones y detergentes . El oleato de sodio es conocido por su capacidad para reducir la tensión superficial y formar emulsiones estables, lo que lo convierte en un componente valioso en muchas formulaciones .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El oleato de sodio se puede sintetizar mediante la reacción del ácido oleico con hidróxido de sodio (NaOH) en una solución alcohólica. La reacción generalmente implica calentar la mezcla para facilitar la formación de oleato de sodio, seguido de la evaporación para eliminar el solvente .
Métodos de Producción Industrial: En entornos industriales, el oleato de sodio se produce neutralizando el ácido oleico con hidróxido de sodio. El proceso consiste en disolver el ácido oleico en un alcohol, agregar hidróxido de sodio y luego evaporar el solvente para obtener oleato de sodio .
Análisis De Reacciones Químicas
Tipos de Reacciones: El oleato de sodio experimenta diversas reacciones químicas, que incluyen:
Oxidación: El oleato de sodio se puede oxidar para formar diferentes productos, dependiendo de las condiciones y los reactivos utilizados.
Reducción: Se puede reducir bajo condiciones específicas para producir diferentes derivados de ácidos grasos.
Sustitución: El oleato de sodio puede participar en reacciones de sustitución, donde el ion sodio es reemplazado por otros cationes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar diversas sales metálicas para reemplazar el ion sodio en el oleato de sodio.
Productos Principales Formados:
Oxidación: Los productos pueden incluir varios ácidos grasos oxidados.
Reducción: Derivados de ácidos grasos reducidos.
Sustitución: Diferentes oleatos metálicos, dependiendo del catión sustituyente.
Aplicaciones Científicas De Investigación
El oleato de sodio tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
El oleato de sodio ejerce sus efectos principalmente a través de sus propiedades surfactantes. Reduce la tensión superficial y forma micelas, que pueden encapsular moléculas hidrofóbicas. Esta propiedad es crucial en aplicaciones como la emulsificación y la solubilización de sustancias lipofílicas . Los objetivos moleculares y las vías involucradas incluyen interacciones con membranas lipídicas y proteínas, lo que facilita el transporte y la estabilización de varios compuestos .
Compuestos Similares:
Palmitato de Sodio: Otra sal sódica de un ácido graso, utilizada en jabones y detergentes pero con diferente longitud de cadena de ácido graso y propiedades.
Estearato de Sodio: Similar al oleato de sodio, pero derivado del ácido esteárico, utilizado en cosméticos y productos de cuidado personal.
Unicidad del Oleato de Sodio: El oleato de sodio es único debido a su longitud específica de cadena de ácido graso y grado de insaturación, que confieren propiedades distintas como un punto de fusión más bajo y una mayor solubilidad en agua en comparación con otros compuestos similares . Estas características lo hacen particularmente eficaz como emulsionante y surfactante en diversas aplicaciones .
Comparación Con Compuestos Similares
Oleic Acid: The parent compound of sodium oleate, used in similar applications but lacks the ionic properties of sodium oleate.
Sodium Palmitate: Another sodium salt of a fatty acid, used in soaps and detergents but with different fatty acid chain length and properties.
Sodium Stearate: Similar to sodium oleate but derived from stearic acid, used in cosmetics and personal care products.
Uniqueness of Sodium Oleate: Sodium oleate is unique due to its specific fatty acid chain length and degree of unsaturation, which confer distinct properties such as lower melting point and higher solubility in water compared to other similar compounds . These characteristics make it particularly effective as an emulsifier and surfactant in various applications .
Propiedades
Fórmula molecular |
C18H33NaO2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
sodium;octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1 |
Clave InChI |
BCKXLBQYZLBQEK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


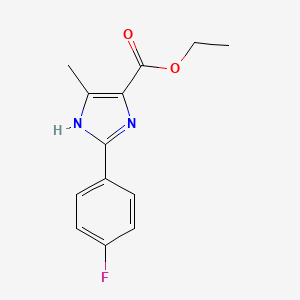
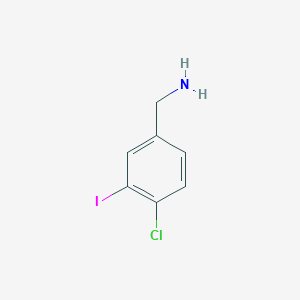
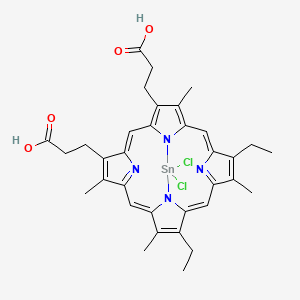
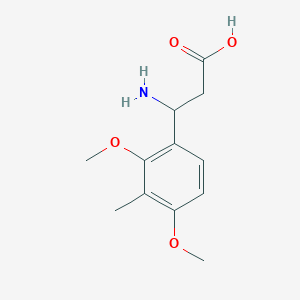
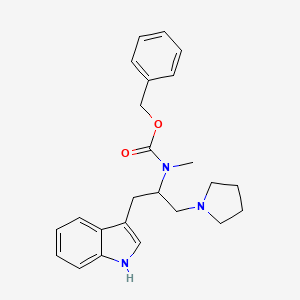
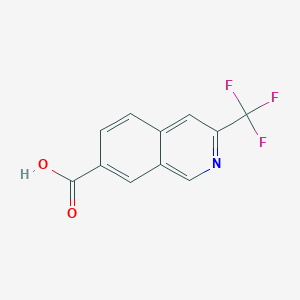
![Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12438438.png)
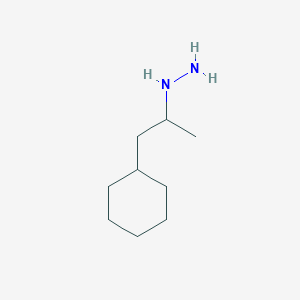
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)
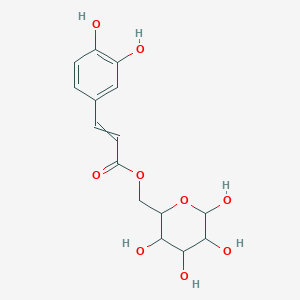

![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12438488.png)
